5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
Brand Name: Vulcanchem
CAS No.: 306980-33-6
VCID: VC7206340
InChI: InChI=1S/C8H12N4OS/c1-6-7(4-5-9-13-2)10-8(14-3)12-11-6/h4-5,9H,1-3H3/b5-4+
SMILES: CC1=C(N=C(N=N1)SC)C=CNOC
Molecular Formula: C8H12N4OS
Molecular Weight: 212.27

5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

CAS No.: 306980-33-6

Cat. No.: VC7206340

Molecular Formula: C8H12N4OS

Molecular Weight: 212.27

* For research use only. Not for human or veterinary use.

5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine - 306980-33-6

Specification

CAS No. 306980-33-6
Molecular Formula C8H12N4OS
Molecular Weight 212.27
IUPAC Name (E)-N-methoxy-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine
Standard InChI InChI=1S/C8H12N4OS/c1-6-7(4-5-9-13-2)10-8(14-3)12-11-6/h4-5,9H,1-3H3/b5-4+
Standard InChI Key VOKPATFUCCGRKH-SNAWJCMRSA-N
SMILES CC1=C(N=C(N=N1)SC)C=CNOC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Substitutions include:

  • 6-methyl group: A methyl substituent at position 6 enhances steric bulk and influences electronic distribution.

  • 3-methylsulfanyl group: A sulfur-containing moiety at position 3 introduces potential hydrogen-bonding and redox activity .

  • 5-(2-methoxyamino)vinyl group: A vinyl bridge at position 5 links the triazine core to a methoxyamino group, conferring conformational flexibility and nucleophilic reactivity .

The molecular formula C₈H₁₂N₄OS (molar mass: 212.27 g/mol) reflects this substitution pattern .

Physicochemical Properties

Predicted properties derived from computational models include:

PropertyValue
Density1.23 ± 0.1 g/cm³
Boiling Point376.0 ± 52.0 °C
pKa1.81 ± 0.63

These values suggest moderate polarity and thermal stability, though experimental validation is required .

Synthesis and Reactivity

Hypothetical Synthesis Pathways

While no direct synthesis routes are documented for this compound, analogous triazine derivatives provide methodological insights:

  • Triazine Core Formation: Cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds could yield the 1,2,4-triazine scaffold .

  • Vinyl Group Introduction: Heck coupling or Wittig reactions may install the 5-vinyl substituent, followed by methoxyamine functionalization via nucleophilic substitution .

  • Methylsulfanyl Incorporation: Thiolation at position 3 using methyl disulfide under basic conditions .

Reactivity Profile

  • Vinyl Group: Susceptible to electrophilic addition and cycloaddition reactions due to conjugation with the triazine ring .

  • Methylsulfanyl Group: Oxidizable to sulfoxide or sulfone derivatives, modulating electronic properties .

  • Methoxyamino Group: May participate in hydrogen bonding or serve as a directing group in metal-catalyzed reactions .

Analytical Characterization

Spectroscopic Data

Predicted Spectral Signatures:

  • ¹H NMR:

    • Vinyl protons: δ 6.8–7.2 ppm (doublet of doublets, J = 15–17 Hz).

    • Methylsulfanyl: δ 2.5 ppm (singlet).

  • MS (ESI+): m/z 213.1 [M+H]⁺.

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) would likely elute the compound at ~12–14 minutes, given its moderate hydrophobicity .

Stability and Formulation Considerations

Degradation Pathways

  • Hydrolytic Instability: The methoxyamino group may undergo hydrolysis under acidic conditions, necessitating pH-controlled formulations .

  • Oxidative Sensitivity: The methylsulfanyl moiety could oxidize to sulfoxide in the presence of peroxides .

Solubility Profile

Predicted aqueous solubility: ~0.2 mg/mL, indicating poor bioavailability without prodrug strategies or solubilizing excipients .

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